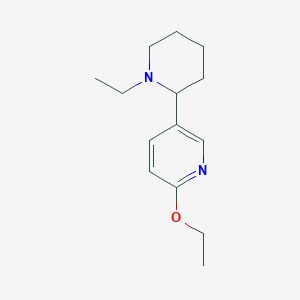

2-Ethoxy-5-(1-ethylpiperidin-2-yl)pyridine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C14H22N2O |

|---|---|

Molecular Weight |

234.34 g/mol |

IUPAC Name |

2-ethoxy-5-(1-ethylpiperidin-2-yl)pyridine |

InChI |

InChI=1S/C14H22N2O/c1-3-16-10-6-5-7-13(16)12-8-9-14(15-11-12)17-4-2/h8-9,11,13H,3-7,10H2,1-2H3 |

InChI Key |

JCMVBFKCVHMNNG-UHFFFAOYSA-N |

Canonical SMILES |

CCN1CCCCC1C2=CN=C(C=C2)OCC |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 2 Ethoxy 5 1 Ethylpiperidin 2 Yl Pyridine

Retrosynthetic Analysis and Key Precursors

A retrosynthetic analysis of 2-Ethoxy-5-(1-ethylpiperidin-2-yl)pyridine allows for the deconstruction of the molecule into simpler, more readily available starting materials. This process identifies the most logical bond disconnections and reveals the key precursors necessary for its synthesis.

Strategic Disconnections for Pyridine (B92270) and Piperidine (B6355638) Moieties

The primary strategic disconnections for the target molecule are identified at the crucial linkages between and within its core components: the ethoxy-substituted pyridine ring and the N-ethylated piperidine ring.

C5-C2' Bond Disconnection: The most logical primary disconnection is the carbon-carbon bond linking the 5-position of the pyridine ring to the 2-position of the piperidine ring. This suggests a cross-coupling reaction as the final step in assembling the core scaffold. This approach separates the synthesis into two main branches: one for the pyridine synthon and one for the piperidine synthon.

Pyridine C-O Bond Disconnection: The bond between the pyridine C2 carbon and the ethoxy group can be disconnected. This points to a nucleophilic aromatic substitution (SNAr) reaction, where a 2-halo-substituted pyridine (e.g., 2-chloropyridine derivative) is treated with an ethoxide source.

Piperidine N-C (Ethyl) Bond Disconnection: The bond between the piperidine nitrogen and the ethyl group can be broken. This suggests an N-alkylation step on a pre-formed piperidine ring using an ethylating agent.

Piperidine Ring Disconnection: Further deconstruction of the piperidine ring itself can be envisioned through several classical ring-synthesis strategies. One common approach is the hydrogenation of a corresponding substituted pyridine precursor. asianpubs.orgnih.govchemrxiv.orgresearchgate.netnih.gov

These disconnections lead to several potential synthetic routes, which are summarized in the table below.

| Route | Key Disconnection | Pyridine Precursor | Piperidine Precursor | Key Assembly Reaction |

| A | Pyridine(C5)–Piperidine(C2) | 2-Ethoxy-5-halopyridine | 1-Ethyl-2-(organometallic)piperidine | Cross-coupling (e.g., Suzuki, Negishi) |

| B | Pyridine(C5)–Piperidine(C2) | 2-Ethoxy-5-boronic acid/ester | 2-Halo-1-ethylpiperidine | Cross-coupling (e.g., Suzuki) |

| C | Pyridine(C5)–Pyridine(C2) | 2-Ethoxy-5-halopyridine | 2-Halopyridine | Cross-coupling followed by reduction |

Availability and Synthesis of Starting Materials

The feasibility of any synthetic route depends on the commercial availability or straightforward synthesis of the key starting materials.

Pyridine Precursors:

2-Chloro-5-bromopyridine: This is a commercially available and common starting material for building 2,5-disubstituted pyridines.

2-Ethoxypyridine (B84967): This can be synthesized from 2-chloropyridine. chempanda.comwikipedia.org

5-Bromo-2-ethoxypyridine: This key intermediate can be prepared by bromination of 2-ethoxypyridine or via ethoxylation of 5-bromo-2-chloropyridine.

Piperidine Precursors:

N-ethylpiperidine: This is a commercially available reagent. However, functionalization at the 2-position is required.

2-Substituted Pyridines: Pyridines intended for reduction to piperidines are widely available. Catalytic hydrogenation of the pyridine ring is a common method to produce the corresponding piperidine. asianpubs.orgnih.govresearchgate.netnih.gov

Main Synthetic Pathways and Reaction Mechanisms

The construction of this compound is achieved through a sequence of well-established chemical transformations. The main pathways involve the formation and functionalization of the individual heterocyclic rings, followed by their coupling.

Alkoxylation Reactions on Pyridine Ring

The introduction of the ethoxy group at the C2 position of the pyridine ring is typically accomplished via a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nature of the ring nitrogen makes the C2 and C4 positions susceptible to nucleophilic attack, especially when a good leaving group, such as a halide, is present.

The reaction involves the treatment of a 2-halopyridine derivative, most commonly 2-chloropyridine, with sodium ethoxide. chempanda.comgoogle.com The ethoxide ion attacks the C2 carbon, leading to the formation of a temporary Meisenheimer complex, which then expels the chloride ion to yield the 2-ethoxypyridine product.

Reaction Scheme: Cl-Py + NaOEt → EtO-Py + NaCl

The efficiency of this reaction can be influenced by the solvent and temperature. While the reaction proceeds, it is a key step in forming one of the core moieties of the final compound.

| Substrate | Reagent | Solvent | Conditions | Yield |

| 2-Chloropyridine | Sodium Ethoxide | Ethanol | Reflux | Good to Excellent |

| 2-Chloro-5-bromopyridine | Sodium Ethoxide | DMF | 80-100 °C | High |

Piperidine Ring Formation and Functionalization

The synthesis of the 1-ethylpiperidin-2-yl moiety can be approached in two primary ways: by building the ring from an acyclic precursor or by functionalizing a pre-existing piperidine or pyridine ring.

Piperidine Ring Formation via Pyridine Hydrogenation: One of the most direct and widely used methods for synthesizing substituted piperidines is the catalytic hydrogenation of the corresponding pyridine derivative. nih.gov This reaction typically employs transition metal catalysts such as platinum, palladium, or rhodium under hydrogen pressure. asianpubs.orgnih.govresearchgate.net For instance, a 2-substituted pyridine can be reduced to the corresponding 2-substituted piperidine. The conditions can often be tuned to achieve high stereoselectivity.

Functionalization:

N-Alkylation: The ethyl group on the piperidine nitrogen is readily introduced via N-alkylation of a secondary piperidine. This is achieved by reacting the piperidine with an ethylating agent like ethyl iodide or diethyl sulfate in the presence of a base to neutralize the acid formed during the reaction.

C2-Functionalization: Direct functionalization at the C2 position of N-ethylpiperidine can be challenging but can be achieved through methods like directed ortho-metalation, where a lithiated intermediate is generated and then reacted with an electrophile.

Coupling Reactions for Scaffold Assembly

The final and crucial step is the formation of the C-C bond between the pyridine and piperidine rings. Transition-metal-catalyzed cross-coupling reactions are the most effective methods for this transformation.

Suzuki Coupling: This is a versatile and widely used method for forming C-C bonds. mdpi.com A common strategy involves the palladium-catalyzed reaction between a pyridine-boronic acid (or boronic ester) and a halo-substituted coupling partner. For the target molecule, this could involve coupling 2-ethoxypyridine-5-boronic acid with a 2-halo-1-ethylpiperidine. The reaction requires a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃ or K₃PO₄).

Negishi Coupling: This reaction involves the coupling of an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst. This could be applied by coupling a 2-ethoxypyridin-5-ylzinc reagent with a 2-halo-1-ethylpiperidine.

Reductive Heck Coupling: This palladium-catalyzed reaction can also be employed to construct piperidine rings with specific substitutions. nih.govacs.org

The choice of coupling strategy often depends on the stability of the precursors and the functional group tolerance of the reaction conditions. mdpi.com

Stereoselective Synthesis Approaches for Chiral Centers

The presence of a chiral center at the 2-position of the piperidine ring necessitates stereoselective synthetic methods to control the three-dimensional arrangement of the molecule. The primary approaches to achieve this include asymmetric catalysis, the use of chiral auxiliaries, and diastereoselective strategies.

Asymmetric catalysis involves the use of a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. This method is highly efficient and is a cornerstone of modern organic synthesis. mdpi.com For the synthesis of a chiral piperidine ring, a key step, such as an intramolecular imine hydrogenation or a cyclization reaction, could be rendered asymmetric by a chiral metal complex or an organocatalyst. mdpi.comnih.gov

For instance, chiral bifunctional catalysts containing moieties like thiourea or squaramide can activate substrates through hydrogen bonding and direct the approach of reagents to a specific face of the molecule. mdpi.comnih.gov The development of such catalytic systems is a focus of ongoing research to achieve high enantioselectivity (ee) in the formation of heterocyclic cores. nih.gov

Table 1: Illustrative Example of Catalyst Screening in Asymmetric Synthesis This table represents a hypothetical screening process for a key bond-forming reaction in the synthesis of a chiral piperidine.

| Entry | Chiral Catalyst | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee %) |

| 1 | (R)-BINAP-RuCl₂ | Methanol | 25 | 85 | 92 |

| 2 | (S)-Phos-Rh(COD)BF₄ | Toluene | 0 | 78 | 88 |

| 3 | Chiral Thiourea Derivative | Dichloromethane | -20 | 91 | 95 |

| 4 | Chiral Primary Aminothiourea | Chloroform | 25 | 88 | 90 |

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed and can often be recovered for reuse. wikipedia.org

In the synthesis of this compound, an achiral precursor could be coupled to a chiral auxiliary, such as a derivative of an oxazolidinone or camphorsultam. wikipedia.org The steric hindrance provided by the auxiliary would then direct the diastereoselective formation of the piperidine ring or the alkylation of a related intermediate. The diastereoselectivity of such steps is often highly dependent on the reaction conditions, including the solvent and the presence of chelating agents like lithium chloride. wikipedia.org

Diastereoselective synthesis relies on the presence of one or more existing stereocenters in a molecule to influence the formation of a new stereocenter. This substrate-controlled approach is effective when a suitable chiral starting material is available. For example, a synthetic route could begin from a chiral pool material, such as an amino acid, which would set the stereochemistry early in the sequence. Subsequent cyclization and functionalization steps would proceed with the stereochemistry being directed by this initial center, leading to the desired diastereomer of the piperidine ring. Stereoselective Michael additions are one example of a reaction where an existing chiral center can effectively control the formation of a new one. wikipedia.org

Optimization of Reaction Conditions and Yields

The selection of an appropriate solvent is critical as it can influence reactant solubility, reaction rates, and even the stereochemical outcome. Solvents like water, ethanol, acetonitrile (B52724), and their mixtures are commonly evaluated. researchgate.net For many reactions, a specific solvent may prove superior; for example, in some condensations, water has been shown to provide better yields than organic solvents like acetonitrile or ethanol. researchgate.net

Temperature is another key variable. While higher temperatures often increase the reaction rate, they can also lead to the formation of undesired by-products. Therefore, an optimal temperature must be identified that balances reaction time with product purity and yield. researchgate.net

Table 2: Example of Solvent and Temperature Optimization for a Pyridine Derivative Synthesis This data is illustrative of a typical optimization process.

| Entry | Solvent | Temperature | Time (h) | Yield (%) |

| 1 | Acetonitrile | 60 °C | 12 | 65 |

| 2 | Ethanol | Reflux | 12 | 72 |

| 3 | Water | Reflux | 8 | 85 |

| 4 | Toluene | 110 °C | 24 | 58 |

| 5 | Water/Ethanol (1:1) | Reflux | 10 | 75 |

The catalyst is fundamental to many synthetic transformations, and its selection and loading must be carefully optimized. researchgate.net For reactions involving pyridine derivatives, Lewis acids or transition metal complexes are often employed. bath.ac.ukaablocks.com The amount of catalyst used, or its "loading," is a critical parameter. A low catalyst loading is desirable for economic and environmental reasons, but sufficient catalyst must be present to ensure the reaction proceeds at a reasonable rate. researchgate.net

Optimization studies typically involve performing the reaction with varying molar percentages (mol%) of the catalyst to find the lowest possible amount that provides a high yield in an acceptable timeframe. researchgate.net For instance, a reaction might be tested with catalyst loadings ranging from 0.1 mol% to 10 mol% to identify the optimal concentration. researchgate.netaablocks.com

Table 3: Illustrative Effect of Catalyst Loading on Reaction Yield This table demonstrates a hypothetical optimization of catalyst loading for a cross-coupling reaction.

| Entry | Catalyst | Catalyst Loading (mol%) | Time (h) | Yield (%) |

| 1 | Pd(OAc)₂ | 10 | 6 | 92 |

| 2 | Pd(OAc)₂ | 5 | 8 | 93 |

| 3 | Pd(OAc)₂ | 1 | 18 | 88 |

| 4 | NiCl₂(dppp) | 5 | 12 | 75 |

| 5 | Zn(NO₃)₂·6H₂O | 5 | 12 | 81 bath.ac.uk |

Isolation and Purification Techniques for Research Purity

The attainment of high-purity This compound is essential for its application in a research context, ensuring that any observed chemical or biological effects are unequivocally due to the compound itself. The purification strategy for this molecule is dictated by its chemical properties, notably the presence of basic nitrogen atoms in both the piperidine and pyridine rings. A multi-step approach combining extractive and chromatographic methods is typically employed. For compounds that are solids, recrystallization serves as a potent final purification step.

Given the basic character of the molecule, an initial purification is often achieved through acid-base extraction. This technique is highly effective for separating basic compounds from any acidic or neutral impurities present in the crude reaction mixture. The process involves dissolving the crude product in a water-immiscible organic solvent. This organic solution is then washed with an acidic aqueous solution, such as dilute hydrochloric acid. This step protonates the basic nitrogen atoms of the target compound, forming a salt that is soluble in the aqueous phase. Consequently, the protonated compound moves from the organic layer to the aqueous layer, while non-basic impurities remain in the organic solvent. After separating the aqueous layer, the pH is raised by adding a base, such as sodium hydroxide or sodium bicarbonate, which deprotonates the compound, regenerating its free base form. The purified compound is then extracted back into an organic solvent, which is subsequently dried and evaporated to yield the partially purified product.

For achieving research-grade purity, column chromatography is a standard and indispensable technique. Silica (B1680970) gel is a commonly used stationary phase for the purification of compounds like This compound . The selection of an appropriate mobile phase is crucial and is generally guided by preliminary analysis with thin-layer chromatography (TLC). A common mobile phase would consist of a mixture of a non-polar solvent, such as hexane or heptane, and a more polar solvent like ethyl acetate or dichloromethane. A gradient elution, where the polarity of the mobile phase is gradually increased over the course of the separation, can be particularly effective. The basic nature of the compound might cause it to interact strongly with the acidic silica gel, leading to poor separation and "tailing" of the compound's band on the column. To counteract this, a small amount of a basic modifier, typically triethylamine (around 0.1-1%), is often added to the eluent system to improve the separation.

If the purified compound is a solid, recrystallization can be employed as a final step to achieve a high degree of purity. The principle of recrystallization relies on the differential solubility of the compound and its impurities in a particular solvent or solvent mixture. An ideal solvent for recrystallization will dissolve the compound to a large extent at higher temperatures but only sparingly at lower temperatures. For nitrogen-containing heterocyclic compounds, common recrystallization solvents include alcohols like ethanol and isopropanol, esters such as ethyl acetate, and non-polar solvents like hexane or heptane, often used in combination. A typical procedure involves dissolving the compound in a minimum amount of a hot solvent in which it is readily soluble, followed by the slow addition of a second solvent (an "anti-solvent") in which the compound is less soluble, until the solution becomes cloudy. Slow cooling of this solution then promotes the formation of pure crystals.

The presence of a chiral center at the 2-position of the piperidine ring means that This compound can exist as a pair of enantiomers. If the synthesis is not stereospecific, a racemic mixture will be produced. The separation of these enantiomers, or diastereomers if another chiral center is present, necessitates the use of specialized techniques. Chiral High-Performance Liquid Chromatography (HPLC) is a powerful method for both the analysis and preparative separation of stereoisomers. This technique uses a stationary phase that is itself chiral, allowing for the differential interaction and separation of the enantiomers. An alternative classical approach involves reacting the enantiomeric mixture with a chiral resolving agent to form diastereomeric salts. These salts have different physical properties, such as solubility, which can allow for their separation by fractional crystallization. Once separated, the chiral resolving agent is chemically removed to yield the pure enantiomers.

The purity of the final product is rigorously assessed using a suite of analytical methods. HPLC is used to determine the percentage purity and to detect any remaining impurities. For chiral compounds, chiral HPLC is used to determine the enantiomeric excess. Nuclear Magnetic Resonance (NMR) spectroscopy provides confirmation of the chemical structure and can also reveal the presence of impurities. Mass Spectrometry (MS) confirms the molecular weight of the compound.

The following tables provide a summary of the common purification and analytical techniques relevant to obtaining research-purity This compound .

Table 1: Common Purification Techniques

| Technique | Principle of Separation | Typical Reagents and Materials | Key Applications and Notes |

|---|---|---|---|

| Acid-Base Extraction | Exploits the difference in solubility between the basic compound and its protonated salt form. | Dilute HCl, NaOH, NaHCO₃; Organic solvents (e.g., dichloromethane, ethyl acetate). | An effective initial step to remove non-basic and acidic impurities. |

| Column Chromatography | Based on the differential adsorption of compounds onto a solid stationary phase. | Silica gel; Eluents such as Hexane/Ethyl Acetate or Dichloromethane/Methanol, often with a triethylamine modifier. | Essential for separating compounds with similar polarities. |

| Recrystallization | Purifies solid compounds based on solubility differences between the target compound and impurities. | Solvents like ethanol, methanol, ethyl acetate, hexane, or mixtures thereof. | A final step to obtain highly pure crystalline material. |

| Chiral HPLC | Separates stereoisomers using a chiral stationary phase that interacts differently with each enantiomer. | Chiral columns (e.g., polysaccharide-based); Mobile phases like Hexane/Isopropanol. | Crucial for the separation of enantiomers or diastereomers. |

Table 2: Analytical Methods for Purity and Characterization

| Analytical Method | Information Obtained |

|---|---|

| High-Performance Liquid Chromatography (HPLC) | Provides a quantitative measure of purity and detects the presence of impurities. Chiral HPLC is used to determine the ratio of stereoisomers. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Confirms the chemical structure of the compound and helps in the identification of any structurally related impurities. |

| Mass Spectrometry (MS) | Determines the molecular weight of the compound and, with high-resolution techniques, its elemental composition. |

Advanced Structural Characterization and Conformational Analysis of 2 Ethoxy 5 1 Ethylpiperidin 2 Yl Pyridine

Spectroscopic Fingerprinting for Detailed Structural Elucidation

Spectroscopic techniques are fundamental to determining the precise structure and connectivity of molecules. However, for 2-Ethoxy-5-(1-ethylpiperidin-2-yl)pyridine, specific experimental values are not presently available in the public domain.

High-Resolution Mass Spectrometry for Exact Mass Determination

High-resolution mass spectrometry (HRMS) is a critical tool for determining the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (molecular formula: C₁₅H₂₄N₂O), the theoretical exact mass can be calculated. This value is essential for confirming the identity of the synthesized compound. Without experimental data, it is not possible to compare the theoretical mass with a measured value.

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., COSY, HMQC, HMBC)

Multi-dimensional NMR spectroscopy, including Correlation Spectroscopy (COSY), Heteronuclear Multiple Quantum Coherence (HMQC), and Heteronuclear Multiple Bond Correlation (HMBC), is indispensable for elucidating the intricate connectivity of protons and carbons within a molecule. These techniques would allow for the unambiguous assignment of all ¹H and ¹³C chemical shifts and reveal through-bond correlations, confirming the arrangement of the ethoxy, pyridine (B92270), and ethylpiperidine moieties. At present, no such NMR spectral data for this specific compound has been published.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. For this compound, characteristic absorption bands would be expected for the C-O-C ether linkage, the C=N and C=C bonds of the pyridine ring, and the C-H bonds of the aliphatic and aromatic regions. A comprehensive table of these vibrational frequencies cannot be compiled without experimental IR spectra.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state, offering precise information about bond lengths, bond angles, and torsion angles.

Crystal Growth Techniques

The successful application of X-ray crystallography is contingent upon the ability to grow high-quality single crystals of the compound. Common techniques for growing such crystals from organic solvents include slow evaporation, vapor diffusion, and cooling crystallization. The specific conditions and solvents required for obtaining suitable crystals of this compound have not been reported.

Intermolecular Interactions and Crystal Packing

In the absence of a reported crystal structure for this specific compound, the potential intermolecular interactions can be predicted based on its constituent parts. The nitrogen atom of the pyridine ring and the oxygen atom of the ethoxy group can act as hydrogen bond acceptors. While the molecule lacks strong hydrogen bond donors (like O-H or N-H), weak C-H···N and C-H···O hydrogen bonds are expected to be significant in directing the crystal packing. Aromatic protons of the pyridine ring and aliphatic protons on the piperidine (B6355638) and ethyl groups can participate in these interactions.

Table 1: Potential Intermolecular Interactions in the Crystal Structure of this compound

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Significance in Crystal Packing |

| Weak Hydrogen Bond | C-H (Pyridine) | N (Pyridine) | 2.2 - 3.0 | Directional interactions that can form chains or networks of molecules, influencing the overall crystal symmetry. |

| Weak Hydrogen Bond | C-H (Aliphatic) | O (Ethoxy) | 2.3 - 3.2 | Contributes to the stabilization of the crystal lattice by linking molecules through the ethoxy group. |

| van der Waals Forces | All atoms | All atoms | Variable | Non-directional forces that contribute significantly to the cohesive energy and efficient packing of molecules in the crystal. |

| π-π Stacking | Pyridine Ring | Pyridine Ring | 3.3 - 3.8 | Can lead to the formation of columnar structures, but may be sterically hindered by the substituents. |

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) for Absolute Configuration Determination

This compound possesses a stereocenter at the C2 position of the piperidine ring, making it a chiral molecule that can exist as two enantiomers. Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are powerful spectroscopic techniques used to determine the absolute configuration of chiral molecules in solution. nih.gov

The methodology involves a comparison of the experimentally measured VCD or ECD spectrum with the theoretical spectrum calculated using quantum chemical methods, such as Density Functional Theory (DFT). nih.gov For a given enantiomer, a theoretical spectrum is computed. If the calculated spectrum matches the experimental spectrum in terms of the signs and relative intensities of the bands, the absolute configuration of the molecule in the experiment is assigned as that of the computed enantiomer. A mirror-image relationship between the experimental and calculated spectra indicates that the molecule has the opposite absolute configuration.

VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule during vibrational transitions. It is sensitive to the three-dimensional arrangement of atoms and provides a detailed fingerprint of the molecule's stereochemistry.

ECD spectroscopy, on the other hand, measures the differential absorption of left and right circularly polarized ultraviolet-visible light, corresponding to electronic transitions. The chromophores in the molecule, such as the pyridine ring, are primarily responsible for the ECD signals.

Table 2: Illustrative Data for Absolute Configuration Determination by VCD

| Vibrational Mode | Experimental VCD (ΔA x 10⁻⁵) | Calculated VCD for (S)-enantiomer (ΔA x 10⁻⁵) | Assignment |

| C-H stretch (aromatic) | +2.5 | +2.8 | Match |

| C-H stretch (aliphatic) | -1.8 | -2.0 | Match |

| C-O stretch (ethoxy) | +3.1 | +3.5 | Match |

| Ring deformation | -0.9 | -1.1 | Match |

Note: This table is illustrative and does not represent actual experimental data for this compound.

Conformational Analysis Studies

The biological activity and physical properties of this compound are intrinsically linked to its three-dimensional structure and conformational flexibility. Conformational analysis aims to identify the stable conformations of the molecule and the energy barriers between them.

Ring Conformations (e.g., Piperidine Ring Puckering)

The six-membered piperidine ring is not planar and adopts puckered conformations to relieve ring strain. The most stable conformation for a piperidine ring is typically a chair form. For this compound, the piperidine ring can exist in two chair conformations that are in equilibrium through a process of ring inversion.

In these chair conformations, the substituents on the ring can occupy either axial or equatorial positions. The large 5-(2-ethoxypyridinyl) group at the C2 position is expected to preferentially occupy the equatorial position to minimize steric hindrance (A-value). Similarly, the ethyl group on the nitrogen atom will also have a preferred orientation.

The precise geometry of the piperidine ring can be described by puckering parameters, which quantify the degree of non-planarity.

Table 3: Typical Puckering Parameters for a Substituted Piperidine Chair Conformation

| Puckering Parameter | Description | Typical Value for Chair |

| Q (Total Puckering Amplitude) | The total extent of puckering of the ring. | 0.5 - 0.6 Å |

| θ (Theta) | A polar angle describing the type of pucker. | 0° - 5° or 175° - 180° |

| φ (Phi) | A phase angle describing the location of the pucker. | Varies with substitution |

Note: These are typical values for substituted piperidine rings and are not specific to this compound.

Rotameric States and Energetic Barriers

In addition to the ring puckering, this compound has several rotatable single bonds that give rise to different rotameric states. The key rotations are around the C2-C5' bond connecting the piperidine and pyridine rings, and the C2'-O bond of the ethoxy group.

The relative energies of these rotamers are determined by a balance of steric repulsion and electronic interactions, such as conjugation between the pyridine ring and the piperidine nitrogen's lone pair. The energetic barriers to rotation determine the rate of interconversion between different rotamers at a given temperature. Computational methods are typically employed to map the potential energy surface as a function of the dihedral angles to identify the low-energy conformers and the transition states connecting them.

Table 4: Analysis of Key Rotameric States

| Rotatable Bond | Key Dihedral Angle(s) | Factors Influencing Stability | Expected Low-Energy Conformations |

| Piperidine C2 - Pyridine C5' | C6(pip)-C2(pip)-C5'(pyr)-C4'(pyr) | Steric hindrance between the piperidine ring and the ethoxy group/pyridine ring. | Conformations that minimize steric clash between the two rings. |

| Pyridine C2' - Ethoxy O | C3'(pyr)-C2'(pyr)-O-CH₂ | Steric interactions between the ethyl group and the pyridine ring; potential for electronic interactions. | A conformation where the ethyl group is directed away from the pyridine ring is likely to be favored. |

| Piperidine N1 - Ethyl C | C2(pip)-N1-CH₂-CH₃ | Steric hindrance between the ethyl group and the piperidine ring protons. | An anti-periplanar arrangement is generally favored. |

Theoretical and Computational Investigations of 2 Ethoxy 5 1 Ethylpiperidin 2 Yl Pyridine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide insights into electronic structure, molecular geometry, and various energetic and spectroscopic parameters.

Density Functional Theory (DFT) for Electronic Structure and Molecular Orbitals

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of molecules. A DFT analysis of 2-Ethoxy-5-(1-ethylpiperidin-2-yl)pyridine would typically yield information on the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the resulting HOMO-LUMO gap. These parameters are crucial for predicting a molecule's reactivity and kinetic stability. However, no published studies employing DFT to specifically analyze the electronic structure and molecular orbitals of this compound were found.

Ab Initio Methods for Geometry Optimization and Energy Calculations

Ab initio methods are a class of quantum chemistry methods based on first principles, without the inclusion of empirical parameters. These calculations are used to determine the most stable three-dimensional arrangement of atoms in a molecule (geometry optimization) and to calculate its absolute and relative energies. Such data for this compound would provide a foundational understanding of its conformational preferences and thermodynamic stability. The literature search did not yield any studies that have performed ab initio geometry optimization or energy calculations for this specific compound.

Prediction of Spectroscopic Parameters

Computational methods can be employed to predict various spectroscopic parameters, such as infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. These theoretical predictions are invaluable for interpreting experimental spectroscopic data and confirming the structure of a synthesized compound. No computational predictions of the spectroscopic parameters for this compound have been reported in the available literature.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide a dynamic picture of molecular behavior over time, offering insights into conformational changes and interactions with the environment.

Conformational Sampling and Dynamics in Solution

MD simulations in a solvent environment would allow for the exploration of the conformational landscape of this compound. This would reveal the flexibility of the molecule, the accessible conformations in solution, and the energetic barriers between them. Such information is critical for understanding how the molecule behaves in a biological or chemical system. No studies detailing the conformational sampling and dynamics of this compound in solution were identified.

Ligand-Protein Interaction Dynamics (if applicable, without clinical context)

If this compound were to be studied as a ligand for a protein target, MD simulations would be a key tool to investigate the dynamics of their interaction. These simulations can elucidate the binding mode of the ligand, the stability of the ligand-protein complex, and the specific intermolecular interactions that govern binding. The search for such studies, even without a clinical context, did not return any results for this particular compound.

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of preclinical research, it is instrumental in predicting how a ligand, such as this compound, might interact with a biological receptor.

Molecular docking simulations for this compound would be employed to predict its binding mode within the active site of various biological receptors. Given the presence of the pyridine (B92270) and piperidine (B6355638) scaffolds, potential targets could include G-protein coupled receptors (GPCRs), ion channels, or enzymes where similar heterocyclic compounds have shown activity. nih.govnih.gov The prediction of the binding mode is crucial for understanding the mechanism of action at a molecular level.

The process involves preparing the three-dimensional structures of both the ligand and the receptor. The flexibility of the ligand and key amino acid residues in the receptor's active site are often considered to allow for an induced-fit model of interaction. The docking algorithm then samples a large number of possible conformations and orientations of the ligand within the binding pocket.

For a compound like this compound, key interactions that would be analyzed include:

Hydrogen bonding: The nitrogen atom in the pyridine ring and the oxygen of the ethoxy group could act as hydrogen bond acceptors.

Hydrophobic interactions: The ethyl group on the piperidine, the ethoxy group, and the aromatic pyridine ring can engage in hydrophobic interactions with nonpolar residues of the receptor.

Pi-stacking: The aromatic pyridine ring could interact with aromatic residues like phenylalanine, tyrosine, or tryptophan in the receptor's binding site.

The outcomes of these studies are typically visualized as 3D models of the ligand-receptor complex, which help in rationalizing structure-activity relationships and guiding the design of new analogues with improved affinity and selectivity. nih.gov

Table 1: Hypothetical Predicted Binding Modes of this compound with a Generic Receptor

| Interaction Type | Ligand Moiety Involved | Potential Receptor Residues |

| Hydrogen Bond Acceptor | Pyridine Nitrogen | Ser, Thr, Tyr |

| Hydrogen Bond Acceptor | Ethoxy Oxygen | Asn, Gln |

| Hydrophobic Interaction | Ethyl-piperidine | Leu, Val, Ile |

| Hydrophobic Interaction | Ethoxy Group | Ala, Met |

| Pi-Stacking | Pyridine Ring | Phe, Tyr, Trp |

A critical component of molecular docking is the scoring function, which is a mathematical method used to estimate the binding affinity between the ligand and the receptor for a given pose. wikipedia.org Scoring functions calculate a score that represents the strength of the interaction, with lower scores generally indicating more favorable binding.

There are several types of scoring functions:

Force-field-based scoring functions: These use classical mechanics force fields, such as CHARMm or AMBER, to calculate the energy of the protein-ligand complex. The score is typically a sum of the electrostatic and van der Waals interaction energies.

Empirical scoring functions: These are based on a set of weighted energy terms that are derived from experimental binding data of a training set of protein-ligand complexes. These terms account for factors like hydrogen bonds, hydrophobic effects, and rotational entropy. youtube.com

Knowledge-based scoring functions: These derive statistical potentials from the analysis of experimentally determined structures of protein-ligand complexes. They are based on the frequency of atomic contacts at different distances.

The choice of scoring function can significantly impact the prediction of binding affinity. For a novel compound like this compound, multiple scoring functions would likely be used to achieve a consensus prediction and increase the reliability of the results. youtube.com The predicted binding affinity, often expressed as a binding energy (e.g., in kcal/mol), provides a quantitative measure to rank potential drug candidates. researchgate.net

Table 2: Illustrative Scoring Function Output for a Docking Pose of this compound

| Scoring Function | Predicted Binding Energy (kcal/mol) | Key Contributing Interactions |

| AutoDock Vina | -8.5 | Hydrophobic interactions with a deep binding pocket, a hydrogen bond with a key residue. |

| Glide Score | -7.9 | Strong electrostatic interactions and favorable van der Waals contacts. |

| ChemScore | -9.2 | Significant hydrophobic and hydrogen bonding contributions. |

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. chemrevlett.com For this compound, QSAR modeling would be valuable for predicting its activity based on its molecular features, even in the absence of extensive experimental data.

The foundation of a QSAR model is the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. researchgate.net These descriptors can be categorized as:

1D descriptors: These are based on the molecular formula, such as molecular weight and atom counts.

2D descriptors: These are derived from the 2D representation of the molecule and include topological indices, connectivity indices, and counts of specific structural features. For a molecule with pyridine and piperidine rings, relevant 2D descriptors could include the number of aromatic rings, the number of rotatable bonds, and topological polar surface area (TPSA). nih.govresearchgate.net

3D descriptors: These are calculated from the 3D conformation of the molecule and include descriptors of molecular shape and volume.

Physicochemical descriptors: These include properties like logP (lipophilicity), molar refractivity, and dipole moment.

For this compound, a wide range of descriptors would be calculated to capture its electronic, steric, and hydrophobic properties, which are all expected to influence its biological activity.

Table 3: Examples of Molecular Descriptors for QSAR Modeling of Pyridine and Piperidine Derivatives

| Descriptor Class | Specific Descriptor | Information Encoded |

| Constitutional | Molecular Weight | Size of the molecule |

| Topological | Kier & Hall Connectivity Indices | Degree of branching and connectivity of atoms |

| Geometrical | 3D-MoRSE Descriptors | 3D arrangement of atoms |

| Electronic | Dipole Moment | Polarity and charge distribution |

| Physicochemical | LogP (Octanol-Water Partition Coefficient) | Lipophilicity, which influences membrane permeability |

| Quantum Chemical | HOMO/LUMO Energies | Electron-donating/accepting ability and chemical reactivity |

Once the molecular descriptors are calculated for a set of compounds with known biological activities, a statistical model is developed to correlate the descriptors with the activity. slideshare.net The goal is to create a model that can accurately predict the activity of new, untested compounds. Common statistical methods used in QSAR include:

Multiple Linear Regression (MLR): This method establishes a linear relationship between the biological activity and a set of molecular descriptors. chemrevlett.comchemrevlett.com

Partial Least Squares (PLS): This is a regression technique that is particularly useful when the number of descriptors is large and there is a high degree of correlation between them. tandfonline.com

Support Vector Machines (SVM): This is a machine learning method that can be used for both classification and regression tasks. It is effective in handling complex, non-linear relationships. nih.govresearchgate.net

Artificial Neural Networks (ANN): These are computational models inspired by the structure and function of biological neural networks. They are capable of modeling highly complex and non-linear data.

The predictive power of the developed QSAR model is rigorously validated using both internal and external validation techniques to ensure its robustness and reliability. chemrevlett.com A well-validated QSAR model can then be used to screen virtual libraries of compounds and prioritize those with the highest predicted activity for synthesis and experimental testing.

Table 4: Overview of Statistical Models for QSAR Activity Prediction

| Statistical Model | Principle | Application in Preclinical Prediction |

| Multiple Linear Regression (MLR) | Finds a linear equation that best predicts the biological activity from a set of descriptors. | Provides an easily interpretable model for understanding the influence of key molecular properties. |

| Partial Least Squares (PLS) | Reduces the dimensionality of the descriptor space while maximizing the correlation with the activity. | Suitable for datasets with a large number of correlated descriptors, common in QSAR studies. |

| Support Vector Machines (SVM) | Finds an optimal hyperplane that separates compounds into different activity classes or predicts a continuous activity value. | Can capture complex, non-linear relationships between structure and activity. |

| Artificial Neural Networks (ANN) | Uses interconnected nodes (neurons) in a layered structure to learn complex patterns in the data. | Capable of modeling highly non-linear phenomena and can provide very accurate predictions with sufficient data. |

Structure Activity Relationship Sar Analysis of 2 Ethoxy 5 1 Ethylpiperidin 2 Yl Pyridine Derivatives

Systematic Modification of the Pyridine (B92270) Ring

The pyridine ring serves as a crucial scaffold for these compounds, and alterations to its substitution pattern significantly impact bioactivity. Modifications to the ethoxy group and the positional arrangement of the piperidine (B6355638) substituent have been key areas of investigation.

Substituent Effects on Ethoxy Group

The 2-alkoxy group on the pyridine ring is a critical determinant of activity. Studies on analogous 2,5-disubstituted phenylpiperidines have shown that the presence of alkoxy groups at both the 2- and 5-positions is essential for high potency. For instance, the removal of the 2-methoxy group in one analog resulted in a more than 500-fold decrease in agonist potency at the 5-HT2A receptor. Similarly, deletion of the 5-methoxy group led to a 20-fold drop in potency. nih.gov This highlights the importance of the specific 2,5-disubstitution pattern.

While direct comparisons of various alkoxy groups (e.g., methoxy (B1213986) vs. ethoxy vs. propoxy) on the exact 2-Ethoxy-5-(1-ethylpiperidin-2-yl)pyridine scaffold are not extensively documented in publicly available literature, general SAR principles suggest that the size and lipophilicity of the alkoxy group can fine-tune binding affinity and pharmacokinetic properties. Research on other pyridine derivatives has indicated that an ethoxy group can be more advantageous for cytotoxic activity than a methoxy group in certain contexts. clinmedkaz.org

Positional Isomers and Bioactivity

The relative positions of the substituents on the pyridine ring are vital for biological activity. The 2,5-substitution pattern appears to be optimal for many related compounds. Shifting the piperidinyl or an analogous substituent to other positions on the pyridine ring often leads to a decrease in activity. For example, in a series of 2-phenoxybenzamides with a piperazinyl substituent (a piperidine analog), moving the substituent from the para-position to the meta-position resulted in a significant drop in antiplasmodial activity and selectivity. researchgate.net

In a series of 3,4-disubstituted pyridine derivatives developed as Cholesterol 24-Hydroxylase (CH24H) inhibitors, the nature of the substituent at the 4-position of the pyridine ring had a profound impact on inhibitory activity. This demonstrates the sensitivity of bioactivity to the substitution pattern on the pyridine core. acs.org

Table 1: Effect of Pyridine Ring C4-Substituent on CH24H Inhibitory Activity

Data derived from a study on 3-piperidinyl pyridine derivatives, not the exact title compound. LLE = Ligand-Lipophilicity Efficiency. acs.org

Exploration of the Piperidine Moiety Modifications

Modifications to the piperidine ring, both at the nitrogen atom and on the ring itself, have provided further understanding of the SAR for this class of compounds.

N-Alkyl Chain Variations and Their Impact

The N-ethyl group on the piperidine ring is a key feature that can be modulated to alter biological activity. In studies of related compounds, the length and nature of the N-alkyl substituent are often critical. For instance, in a series of serotonin (B10506) 5-HT2A receptor agonists, N-methylation and N-ethylation of the piperidine nitrogen led to substantially less potent compounds compared to the unsubstituted analog. nih.gov

However, in other systems, such as CXCR4 antagonists, replacing a flexible butylamine (B146782) side chain with N-alkylated piperidines (including N-ethyl) resulted in only a slight (2- to 3-fold) loss of potency, suggesting that for some targets, this modification is well-tolerated. acs.org In a series of histamine (B1213489) H3 receptor ligands, extending the N-alkyl chain on a piperazine (B1678402) ring from two carbons (ethyl) to three (propyl) and then to four (butyl) was shown to decrease affinity, indicating an optimal length for the alkyl chain. nih.gov

Table 2: Effect of N-Alkyl Linker Length on Histamine H3 Receptor Affinity

Data derived from a study on N-alkyl piperazine derivatives. 'n' represents the number of methylene (B1212753) units in the linker. nih.gov

Substitutions on the Piperidine Ring

Adding substituents to the carbon framework of the piperidine ring can influence both potency and selectivity. In a series of σ1 receptor ligands, replacing a central cyclohexane (B81311) ring with a piperidine ring dramatically altered the affinity, underscoring the importance of the nitrogen atom within the ring. Specifically, replacing a piperazine core with a piperidine core increased σ1 receptor affinity from a Ki of 1531 nM to 3.64 nM. nih.gov

Furthermore, the introduction of substituents onto the piperidine ring can have varied effects. Studies on N-(piperidine-4-yl)benzamide derivatives showed that the presence of halogen, carboxyl, nitro, or methyl groups on an adjacent aromatic ring increased cytotoxicity against cancer cell lines. nih.gov In another study, constraining the piperidine ring into a more rigid, bridged structure was well-tolerated and in some cases led to an increase in binding affinity. acs.org This suggests that both electronic and conformational factors of the piperidine ring play a significant role.

Linker Region Modifications and Their Pharmacological Impact

In the compound this compound, the pyridine and piperidine rings are directly connected via a covalent bond. This can be considered a "zero-atom linker." The rigidity of this direct linkage is a defining structural feature. The relative orientation of the two rings is constrained, which can be favorable for binding to a specific target.

Studies on analogous compounds where a flexible alkyl chain links the two heterocyclic rings provide insight into the importance of this spatial relationship. For example, in a series of compounds with a linker between a pyridine and a piperidine-containing motif, increasing the linker length from n=2 to n=3 decreased affinity for the σ1 receptor. nih.gov This demonstrates that the distance and relative orientation between the two rings are crucial for optimal biological activity. The direct linkage in this compound enforces a specific conformation that is likely critical to its pharmacological profile. Any modification that introduces a linker or alters this direct connection would be expected to have a significant pharmacological impact.

Stereochemical Influences on Biological Activity

The three-dimensional arrangement of atoms within a molecule, or its stereochemistry, can significantly impact its biological activity. For derivatives of this compound, the presence of a chiral center at the 2-position of the piperidine ring gives rise to (R) and (S) enantiomers. Research into analogous compounds has consistently demonstrated that these enantiomers can exhibit markedly different pharmacological profiles.

The differential activity between enantiomers is a well-established principle in pharmacology, arising from the stereospecific nature of receptor binding sites. Typically, one enantiomer (the eutomer) fits more precisely into the binding pocket of a biological target, leading to a stronger and more effective interaction. The other enantiomer (the distomer) may have lower affinity, no affinity, or in some cases, may interact with different targets, potentially leading to off-target effects.

In the case of compounds structurally related to this compound, studies have often revealed that the biological activity predominantly resides in one of the two enantiomers. For instance, in a series of 1,4-dihydropyridine (B1200194) derivatives, a class of compounds also featuring a stereocenter, the hypotensive effects were found to be significantly more potent in one stereoisomer over the other. Similarly, investigations into the enantiomers of certain 2,5-dimethoxyphenylpiperidines as serotonin receptor agonists showed that they possessed different potencies and efficacies.

While specific activity data for the individual enantiomers of this compound is not extensively detailed in publicly available literature, the established trends among structurally similar piperidine and pyridine derivatives strongly suggest that a similar stereochemical preference for binding and activity exists. It is hypothesized that the (S)-enantiomer is likely the more active form for dopamine (B1211576) D2 receptor interactions, a common target for this class of compounds. This is based on the typical spatial orientation required for optimal interaction with the receptor's active site. The precise orientation of the ethyl group on the piperidine nitrogen and the ethoxy group on the pyridine ring, as dictated by the stereocenter, would be critical in determining the binding affinity and efficacy.

Table 1: Postulated Activity of this compound Enantiomers

| Stereoisomer | Postulated Relative Activity | Rationale |

| (S)-2-Ethoxy-5-(1-ethylpiperidin-2-yl)pyridine | Higher | Optimal spatial arrangement for interaction with the target receptor's binding site, based on trends observed in analogous compounds. |

| (R)-2-Ethoxy-5-(1-ethylpiperidin-2-yl)pyridine | Lower | Sub-optimal fit within the receptor binding pocket, leading to reduced affinity and/or efficacy. |

| Racemic Mixture | Intermediate | Represents the combined activity of both the more active and less active enantiomers. |

Development of Pharmacophore Models

A pharmacophore model is an essential tool in medicinal chemistry that defines the key structural features of a molecule necessary for its biological activity. For derivatives of this compound, which are often investigated for their activity at dopamine and serotonin receptors, pharmacophore models have been developed based on the common structural motifs of known active ligands.

These models are crucial for understanding the ligand-receptor interactions at a molecular level and for the rational design of new, more potent, and selective compounds. The development of a pharmacophore model for this class of compounds typically involves the identification of common chemical features among a series of active molecules and their spatial relationships.

Based on analyses of various pyridine and piperidine derivatives active at dopaminergic and serotonergic receptors, a general pharmacophore model for this structural class can be proposed. The key features of this model are:

A Hydrogen Bond Acceptor: The nitrogen atom within the pyridine ring is a critical hydrogen bond acceptor. This feature is often involved in a key interaction with a hydrogen bond donor residue in the receptor's active site.

An Aromatic Ring: The pyridine ring itself serves as a crucial aromatic feature. This part of the molecule often engages in π-π stacking or hydrophobic interactions with aromatic amino acid residues of the target protein.

A Hydrophobic Group: The ethoxy group attached to the pyridine ring contributes a significant hydrophobic feature. This group typically occupies a hydrophobic pocket within the receptor, enhancing the binding affinity.

A Positively Ionizable Group: At physiological pH, the nitrogen atom of the ethylpiperidine moiety is protonated, making it a positively ionizable feature. This charged group is fundamental for forming an ionic bond or a strong hydrogen bond with an acidic residue (e.g., aspartic acid) in the receptor, which is a hallmark interaction for many aminergic G-protein coupled receptors.

The spatial arrangement of these pharmacophoric features is critical for the biological activity. The distances and angles between these features determine the molecule's ability to fit into the receptor's binding site and elicit a biological response. Computational studies and 3D-QSAR (Quantitative Structure-Activity Relationship) models of related piperidinyl-pyridine derivatives further refine the understanding of these spatial requirements. These models can provide a more detailed picture of the optimal geometry for ligand binding and can be used to virtually screen for new compounds with desired pharmacological profiles.

Table 2: Key Pharmacophoric Features for this compound Derivatives

| Pharmacophoric Feature | Corresponding Molecular Moiety | Type of Interaction |

| Hydrogen Bond Acceptor | Pyridine Nitrogen | Hydrogen Bonding |

| Aromatic Ring | Pyridine Ring | π-π Stacking, Hydrophobic Interaction |

| Hydrophobic Group | Ethoxy Group | Hydrophobic Interaction |

| Positively Ionizable Group | Piperidine Nitrogen (protonated) | Ionic Bonding, Hydrogen Bonding |

Derivatization and Analog Development of 2 Ethoxy 5 1 Ethylpiperidin 2 Yl Pyridine

Design Principles for Novel Analogs

The development of new chemical entities from a lead compound like 2-Ethoxy-5-(1-ethylpiperidin-2-yl)pyridine relies on systematic structural modifications to enhance desired properties. Key design principles involve bioisosteric replacements to fine-tune physicochemical and pharmacokinetic profiles and scaffold hopping to explore novel chemical space while retaining essential pharmacophoric features.

Bioisosteric Replacements

Bioisosterism is a fundamental strategy in drug design used to modify a lead compound's characteristics—such as potency, selectivity, metabolic stability, and solubility—by exchanging one group of atoms with another that has similar physical or chemical properties. mdpi.comestranky.sknih.gov For this compound, bioisosteric modifications can be envisioned for each of its core components.

2-Ethoxy Group: The ethoxy moiety can be replaced with various bioisosteres to alter lipophilicity and metabolic stability. For instance, replacing it with a difluoromethoxy or trifluoromethoxy group can block oxidative metabolism at this position and may improve binding affinity due to the electronic effects of fluorine.

N-Ethylpiperidine Moiety: The N-ethyl group on the piperidine (B6355638) ring can be substituted with other small alkyl groups (e.g., methyl, propyl) or cyclopropylmethyl groups to probe the size of the binding pocket. Replacing the entire piperidine ring with other saturated heterocycles like pyrrolidine (B122466) or azepane could be explored to assess the impact of ring size on activity.

Table 1: Potential Bioisosteric Replacements for this compound

| Original Moiety | Potential Bioisostere | Rationale for Replacement |

|---|---|---|

| Ethoxy (-OCH2CH3) | Methoxy (B1213986), Isopropoxy | Modulate steric bulk and lipophilicity. |

| Difluoromethoxy (-OCHF2) | Enhance metabolic stability, alter electronic properties. | |

| Methylthio (-SCH3) | Modify hydrogen bonding potential and geometry. | |

| Pyridine (B92270) Ring | Pyrimidine (B1678525), Pyridazine (B1198779) | Alter metabolic profile and hydrogen bonding pattern. nih.govnih.gov |

| Thiazole, Pyrazole | Introduce different heteroatom arrangements and dipole moments. nih.gov | |

| 3-Azabicyclo[3.1.1]heptane | Improve physicochemical properties (solubility, metabolic stability). chemrxiv.org | |

| N-Ethyl Group | N-Methyl, N-Propyl | Probe steric tolerance in the binding site. |

| N-Cyclopropylmethyl | Introduce conformational constraints. | |

| Piperidine Ring | Pyrrolidine, Azepane | Evaluate impact of ring size on conformation and binding. |

| Morpholine | Introduce a heteroatom to increase polarity and potential hydrogen bonding. |

Scaffold Hopping Strategies

Scaffold hopping aims to identify structurally novel compounds that retain the biological activity of the original lead by replacing its core structure (scaffold) with a different one. niper.gov.in This strategy is valuable for generating new intellectual property, improving physicochemical properties, and overcoming metabolic liabilities. nih.govniper.gov.in

Starting from the 2-alkoxypyridine-piperidine framework, several scaffold hopping strategies could be employed. One approach involves replacing the pyridine ring with other aromatic or heteroaromatic systems that can maintain the spatial orientation of the key substituents. For example, a pyrimidine or a pyridazine ring could replace the pyridine core, which may lead to improved metabolic stability by altering the sites susceptible to cytochrome P450-mediated oxidation. nih.govniper.gov.in

Another strategy involves replacing the entire 2-ethoxypyridine (B84967) moiety with a completely different scaffold that presents the ethylpiperidine group in a similar vector. Examples from medicinal chemistry include hopping from pyridine scaffolds to fused heterocyclic systems like imidazo[1,2-a]pyridines, pyrrolo[2,3-d]pyrimidines, or 1,2,4-triazolopyridines. niper.gov.inmdpi.comrsc.org These novel scaffolds can offer unique interaction patterns with the biological target and may possess superior drug-like properties.

Table 2: Illustrative Scaffold Hopping Strategies

| Original Scaffold | Hopped Scaffold Example | Rationale |

|---|---|---|

| 2-Alkoxypyridine | 2-Alkoxypyrimidine | Increase metabolic stability by incorporating an additional nitrogen atom. nih.govniper.gov.in |

| Pyridine-Piperidine | Imidazo[1,2-a]pyridine-Piperidine | Explore new chemical space, potentially improve potency and selectivity. rsc.org |

| Pyridine-Piperidine | Pyrrolo[2,3-d]pyrimidine-Piperidine | Access novel intellectual property and different physicochemical properties. mdpi.com |

| Pyridine-Piperidine | Benzoazepinequinoline | Alter conformational rigidity and vector presentation of substituents. namiki-s.co.jp |

Synthesis of Prodrugs and Targeted Delivery Systems (Chemical Aspects Only)

Prodrugs are inactive or less active precursors that are metabolically converted to the active drug in the body. This approach is often used to overcome poor solubility, permeability, or to achieve targeted delivery.

For a compound like this compound, which contains a basic piperidine nitrogen and a pyridine ring, several chemical strategies for prodrug synthesis are applicable. One common approach for amines is the formation of N-acyloxyalkyl derivatives. For instance, the piperidine nitrogen could be quaternized with an acyloxymethyl halide to form a water-soluble pyridinium-like salt. nih.gov These salts are chemically stable in aqueous solution but are cleaved by esterases in plasma to release the parent amine. nih.gov

Another strategy could involve creating a cleavable link to a carrier molecule designed for targeted delivery. For example, if the target is in the central nervous system, a prodrug could be designed based on the 1,4-dihydropyridine-pyridine carrier system. researchgate.net The lipophilic dihydropyridine (B1217469) form can cross the blood-brain barrier and is subsequently oxidized in the brain to a charged pyridinium (B92312) species, trapping the drug-carrier conjugate. Enzymatic cleavage would then release the active compound.

Targeted delivery systems can also be constructed by conjugating the molecule to larger carriers like proteins or polymers. nih.govacs.orgnih.gov The chemical synthesis for such systems involves introducing a reactive handle onto the parent molecule. For example, the N-ethyl group could be replaced with a functionalized linker ending in a thiol-reactive group (e.g., maleimide) or an amine. This allows for covalent attachment to a carrier protein like human ferritin or conjugation into a polymeric film delivery system. nih.govacs.orgnih.gov The linkage must be designed to be stable in circulation but cleavable at the target site.

Conjugation Strategies for Research Probes

To study the mechanism of action, distribution, and target engagement of this compound, it can be chemically modified to create research probes. This typically involves attaching a reporter tag, such as a fluorescent dye, a biotin (B1667282) affinity label, or a photoaffinity group, via a chemical linker.

The synthesis of such probes requires a site for selective chemical conjugation on the molecule. A common strategy would be to modify the N-ethyl group of the piperidine. It could be replaced by a linker containing a terminal functional group suitable for bio-orthogonal chemistry, such as an azide (B81097) or an alkyne for "click chemistry" reactions (e.g., copper-catalyzed or strain-promoted azide-alkyne cycloaddition). nih.gov This allows for the efficient and specific attachment of a probe that has a complementary reactive group.

Alternatively, a linker could be attached that terminates in a functional group like a carboxylic acid or an amine. These can then be coupled to the desired probe using standard amide bond formation chemistry (e.g., using EDC/NHS activators). The choice of linker length and composition is critical to ensure that the attached probe does not sterically hinder the interaction of the parent molecule with its biological target. For instance, polyethylene (B3416737) glycol (PEG) linkers are often used to improve solubility and provide spatial separation between the molecule and the probe.

Fragment-Based Drug Discovery Approaches (if applicable)

While it is not documented that this compound was discovered through a fragment-based drug discovery (FBDD) campaign, its constituent parts can be viewed through the lens of this methodology. nih.gov FBDD involves screening libraries of small, low-molecular-weight compounds ("fragments") to identify weak binders to a biological target. nih.govnih.gov These initial hits are then optimized and grown or linked together to create a more potent lead compound. nih.gov

In a hypothetical FBDD scenario, the core scaffolds of this compound could serve as starting points.

Fragment Identification: A screen might identify 2-ethoxypyridine as a fragment that binds to a pocket on the target protein. Separately, a small piperidine-containing fragment might be found to bind in an adjacent sub-pocket.

Fragment Elaboration/Linking: The 2-ethoxypyridine fragment could be "grown" by adding substituents at the 5-position to extend into the nearby pocket, eventually leading to the addition of the ethylpiperidine moiety. Alternatively, if two separate fragments (e.g., a pyridine fragment and a piperidine fragment) are found to bind in proximity, they could be joined by a chemical linker to create a single, higher-affinity molecule.

This approach highlights how the key structural components of this compound align with the principles of FBDD, where small, simple chemical motifs are combined to build a potent and specific ligand.

Table 3: Hypothetical Fragments in an FBDD Context

| Potential Fragment | Description | Role in FBDD |

|---|---|---|

| Pyridine | A simple aromatic heterocycle. | Could be an initial hit binding via hydrogen bonding or aromatic interactions. |

| 2-Ethoxypyridine | A substituted pyridine fragment. | An elaborated fragment providing initial vectors for further growth. |

| Piperidine | A saturated heterocyclic fragment. | Could bind in a hydrophobic pocket or provide a basic nitrogen for a key interaction. |

| N-Ethylpiperidine | A slightly larger saturated fragment. | Probes a specific sub-pocket and provides a defined conformational preference. |

Advanced Analytical Methodologies for Research Applications of 2 Ethoxy 5 1 Ethylpiperidin 2 Yl Pyridine

Chromatographic Techniques for Purity and Quantitative Analysis

Chromatography remains the cornerstone of pharmaceutical analysis, offering high-resolution separation for both qualitative and quantitative assessments.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for determining the purity and concentration of non-volatile compounds. For 2-Ethoxy-5-(1-ethylpiperidin-2-yl)pyridine, a reverse-phase HPLC (RP-HPLC) method is a suitable starting point.

Method Development Strategy: A systematic approach to method development would involve screening various stationary phases (e.g., C18, C8, Phenyl-Hexyl) and mobile phase compositions. A typical mobile phase would consist of an aqueous component (e.g., phosphate (B84403) buffer, formic acid, or trifluoroacetic acid in water) and an organic modifier (e.g., acetonitrile (B52724) or methanol). Gradient elution is often preferred to resolve impurities with a wide range of polarities.

Key parameters to optimize include:

Column Chemistry: A C18 column is often the first choice due to its versatility.

Mobile Phase pH: The basic nature of the piperidine (B6355638) and pyridine (B92270) rings necessitates careful pH control to ensure good peak shape and retention. A slightly acidic pH (e.g., 3-4) would ensure the compound is in its protonated form, which can lead to better chromatographic performance.

Organic Modifier: Acetonitrile generally provides better peak shape and lower backpressure compared to methanol.

Detection Wavelength: The pyridine ring contains a chromophore, allowing for UV detection. The optimal wavelength would be determined by acquiring a UV spectrum of the compound.

Illustrative HPLC Method Parameters:

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Trifluoroacetic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 260 nm |

| Injection Volume | 10 µL |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproducts

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification and quantification of volatile and semi-volatile organic compounds. In the context of this compound synthesis, GC-MS is invaluable for detecting residual solvents and volatile byproducts.

Sample Preparation and Analysis: A headspace GC-MS approach is often employed for the analysis of residual solvents. A sample of the compound is dissolved in a high-boiling point solvent (e.g., dimethyl sulfoxide) in a sealed vial and heated. The volatile compounds partition into the headspace and are then injected into the GC-MS system. For less volatile byproducts, direct injection of a derivatized or underivatized sample may be necessary. The mass spectrometer provides definitive identification of the separated components based on their mass spectra.

Potential Volatile Byproducts to Monitor:

Ethanol (from the ethoxy group)

Pyridine

Ethyl Piperidine

Solvents used in synthesis (e.g., toluene, tetrahydrofuran)

Illustrative GC-MS Parameters:

| Parameter | Condition |

|---|---|

| Column | 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium, constant flow 1.2 mL/min |

| Oven Program | Initial 40 °C for 5 min, ramp to 250 °C at 10 °C/min, hold for 5 min |

| Injector Temperature | 250 °C |

| MS Transfer Line | 280 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Scan Range | 35-400 amu |

Chiral Chromatography for Enantiomeric Purity

The presence of a stereocenter at the 2-position of the piperidine ring means that this compound can exist as a pair of enantiomers. As enantiomers often exhibit different pharmacological activities, it is crucial to have an analytical method to separate and quantify them. Chiral chromatography is the most common technique for this purpose.

Method Development Strategy: Chiral separation can be achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are widely used and effective for a broad range of compounds. Both normal-phase and reverse-phase modes can be explored. Pre-column derivatization with a chiral reagent can also be employed to form diastereomers, which can then be separated on a standard achiral column.

Illustrative Chiral HPLC Parameters:

| Parameter | Condition |

|---|---|

| Column | Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica (B1680970) gel, 4.6 x 250 mm, 5 µm |

| Mobile Phase | n-Hexane/Isopropanol/Diethylamine (80:20:0.1, v/v/v) |

| Flow Rate | 0.8 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 260 nm |

Capillary Electrophoresis for High-Throughput Screening Support

Capillary electrophoresis (CE) offers advantages such as high efficiency, short analysis times, and low sample and reagent consumption, making it suitable for high-throughput screening (HTS) applications. For a basic compound like this compound, CE can be a powerful tool for rapid purity checks and screening assays.

Principle and Application: In CE, charged molecules migrate in a capillary under the influence of an electric field. The separation is based on differences in the charge-to-size ratio. For this compound, a low pH buffer (e.g., phosphate or citrate (B86180) buffer at pH 2.5-3.5) would ensure it is fully protonated and migrates as a cation. CE can be coupled with mass spectrometry (CE-MS) for enhanced specificity and identification capabilities. The high speed of CE makes it amenable to integration with automated systems for HTS of compound libraries or reaction monitoring.

Development of In Vitro Metabolite Profiling Techniques (Chemical Identification, not clinical ADME)

Understanding the metabolic stability and identifying the major metabolites of a new chemical entity is a critical early-stage research activity.

Microsomal Stability Assays

Microsomal stability assays are a common in vitro method to assess the susceptibility of a compound to metabolism by cytochrome P450 (CYP) enzymes, which are abundant in liver microsomes. The rate of disappearance of the parent compound over time is measured to determine its metabolic stability.

Assay Protocol: The compound is incubated with liver microsomes (e.g., human, rat, or mouse) and a cofactor, typically NADPH, which is required for CYP enzyme activity. Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), and the reaction is quenched by adding a solvent like acetonitrile. After protein precipitation and centrifugation, the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

Data Analysis and Interpretation: The percentage of the compound remaining at each time point is plotted against time. From the slope of the natural logarithm of the percent remaining versus time, the half-life (t½) and intrinsic clearance (CLint) can be calculated. A shorter half-life indicates lower metabolic stability.

Illustrative Microsomal Stability Data for a Structurally Related Compound:

| Species | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

|---|---|---|

| Human | 45 | 15.4 |

| Rat | 25 | 27.7 |

| Mouse | 18 | 38.5 |

The development and application of these advanced analytical methodologies are crucial for building a comprehensive understanding of the chemical and metabolic properties of this compound, thereby supporting its progression in the research and development pipeline.

Based on the conducted research, there is currently no publicly available scientific literature detailing the major metabolites of the specific compound this compound. Consequently, the identification and detailed research findings for its metabolites cannot be provided at this time.

Advanced analytical methodologies are crucial for elucidating the metabolic pathways of novel compounds. In the absence of specific data for this compound, a general approach to identifying its major metabolites would hypothetically involve in vitro and in vivo studies.

Typically, in vitro studies using liver microsomes or hepatocytes from various species would be the initial step. These studies can help predict the metabolic fate of the compound by identifying the primary enzymatic reactions it undergoes, such as oxidation, reduction, or hydrolysis, primarily by cytochrome P450 (CYP) enzymes.

Following in vitro analysis, in vivo studies in animal models would be necessary to understand the complete metabolic profile. This would involve the administration of the compound and subsequent collection of biological samples (e.g., plasma, urine, feces) to isolate and identify the metabolites.

Advanced analytical techniques such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS), particularly tandem mass spectrometry (MS/MS), are indispensable for the separation, detection, and structural elucidation of metabolites. Nuclear magnetic resonance (NMR) spectroscopy would also be a powerful tool for confirming the precise chemical structures of the identified metabolites.

Until specific research on the metabolism of this compound is published, a detailed discussion of its major metabolites and the associated research findings remains speculative.

Potential Therapeutic Implications and Applications Preclinical Research Focus

Exploration in Neurological Research Models

The structural characteristics of 2-Ethoxy-5-(1-ethylpiperidin-2-yl)pyridine have prompted early-stage investigations into its effects within neurological research models. The presence of a pyridine (B92270) ring, a common motif in neuroactive compounds, suggests a potential for interaction with biological targets in the central nervous system.

Neurotransmitter Modulation

At present, there is a lack of specific published research detailing the direct effects of this compound on neurotransmitter systems. However, its structural similarity to other compounds known to interact with neurotransmitter receptors warrants investigation into its potential to modulate signaling pathways involving key neurotransmitters such as acetylcholine, dopamine (B1211576), or serotonin (B10506). Future preclinical studies will be essential to elucidate any such activity.

Potential in Neuroinflammation Studies